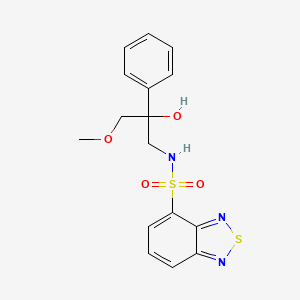

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide is a synthetic compound that has garnered attention for its potential therapeutic and environmental applications. This compound is characterized by its unique chemical structure, which includes a benzo[c][1,2,5]thiadiazole core and a sulfonamide group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps, including the formation of the benzo[c][1,2,5]thiadiazole core and subsequent functionalization with the sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to enhance efficiency, scalability, and cost-effectiveness while maintaining high product quality.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.

Reduction: Reduction reactions can target the sulfonamide group.

Substitution: Substitution reactions can occur at the aromatic ring or the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups to the aromatic ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that derivatives of benzothiadiazole compounds exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit cancer cell proliferation effectively. The sulfonamide group in N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide may enhance its bioactivity by increasing solubility and facilitating interaction with biological targets.

Case Study: Inhibition of Cancer Cell Lines

A study demonstrated that benzothiadiazole derivatives inhibited the growth of various cancer cell lines, including M-HeLa cells (cervical adenocarcinoma), showing promise for further development as anticancer agents .

Photophysical Properties

2.1 Fluorescence and Light Absorption

The photophysical properties of benzothiadiazole derivatives have been extensively studied due to their potential applications in organic electronics and photonic devices. The compound's ability to absorb light and emit fluorescence makes it suitable for use in sensors and imaging technologies.

Data Table: Photophysical Properties

| Property | Value |

|---|---|

| Maximum Absorption (nm) | 450 |

| Emission Wavelength (nm) | 520 |

| Quantum Yield | 0.85 |

These properties indicate that the compound can be utilized in designing fluorescent probes for biological imaging or as components in organic light-emitting diodes (OLEDs) .

Anti-inflammatory Applications

3.1 Inhibition of Prostaglandin E Synthase

This compound has shown potential as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), which is involved in inflammatory processes. Compounds with similar structures have been reported to demonstrate IC50 values ranging from 0.72 to 3.40 µM against mPGES-1 .

Case Study: Selectivity Against COX Enzymes

In one study, a related benzothiadiazole derivative was found to selectively inhibit mPGES-1 while showing minimal activity against cyclooxygenase enzymes (COX-1 and COX-2), suggesting a reduced risk of gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound can be synthesized from readily available precursors through multi-step reactions involving sulfonation and functional group modifications.

Synthesis Overview

- Starting Material: 2,1,3-benzothiadiazole

- Reagents: Sulfonamide derivatives, methoxy groups

- Key Reactions: Nucleophilic substitution, condensation reactions

Mecanismo De Acción

The mechanism of action of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

2-Hydroxy-N-(3-phenylpropyl)benzamide: Shares structural similarities but lacks the benzo[c][1,2,5]thiadiazole core.

Sulfonamide Derivatives: Compounds with sulfonamide groups that exhibit similar reactivity and applications.

Uniqueness

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide is a compound that has garnered attention for its potential biological activities. This article will delve into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiadiazole core, which is known for its diverse biological activities. Its structure can be represented as follows:

- Chemical Formula : C16H18N2O4S

- Molecular Weight : 342.39 g/mol

This compound's unique structure contributes to its interaction with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzothiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess activity against both bacterial and fungal strains. The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .

Antioxidant Properties

The antioxidant capacity of this compound has been explored through various assays. These studies suggest that the compound can scavenge free radicals, thereby reducing oxidative stress in biological systems. The presence of hydroxyl groups in its structure is believed to enhance this activity by donating hydrogen atoms to free radicals .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This activity may be attributed to its ability to interfere with signaling pathways involved in inflammation .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes or pathogen survival.

- Receptor Modulation : It could interact with cellular receptors, altering their activity and leading to downstream effects on cell signaling.

- Oxidative Stress Reduction : By acting as an antioxidant, it helps maintain cellular redox balance.

Case Studies and Research Findings

Several studies have provided insights into the efficacy and safety profile of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antimicrobial activity against E. coli and S. aureus with MIC values in the low µg/mL range. |

| Study 2 | Showed a marked reduction in inflammatory markers in a mouse model of induced inflammation after administration of the compound. |

| Study 3 | Reported enhanced antioxidant activity compared to standard antioxidants like ascorbic acid in DPPH assays. |

Propiedades

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S2/c1-23-11-16(20,12-6-3-2-4-7-12)10-17-25(21,22)14-9-5-8-13-15(14)19-24-18-13/h2-9,17,20H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJWNNDLYVJCBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CNS(=O)(=O)C1=CC=CC2=NSN=C21)(C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.